2,2'-Bithiophene-5-carboxylic acid

Catalog No.
S602796
CAS No.
2060-55-1
M.F
C9H6O2S2
M. Wt
210.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Bithiophene-5-carboxylic acid

CAS Number

2060-55-1

Product Name

2,2'-Bithiophene-5-carboxylic acid

IUPAC Name

5-thiophen-2-ylthiophene-2-carboxylic acid

Molecular Formula

C9H6O2S2

Molecular Weight

210.3 g/mol

InChI

InChI=1S/C9H6O2S2/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H,10,11)

InChI Key

PTNWHEHDBNNKEO-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=CC=C(S2)C(=O)O

Synonyms

2,2'-bithiophene-5-CA, 2,2'-bithiophene-5-carboxylic acid

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(=O)O

Organic Synthesis

  • Precursor for Conjugated Polymers: BTCA serves as a key precursor for the synthesis of conjugated polymers, a class of materials with alternating single and double bonds in their backbones. These polymers exhibit unique electrical and optical properties, making them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells [].
  • Building Block for Functional Molecules: BTCA can be used as a building block for the synthesis of various functional molecules, including pharmaceuticals, dyes, and catalysts. The presence of the carboxylic acid group allows for further chemical modifications, enabling the creation of diverse structures with tailored properties [].

Materials Science

  • Organic Photovoltaics: Due to its ability to absorb light efficiently, BTCA has been explored as a potential material for organic photovoltaics, which convert sunlight into electricity. By incorporating BTCA into the active layer of solar cells, researchers aim to improve light absorption and charge transport, leading to enhanced energy conversion efficiency [].
  • Organic Field-Effect Transistors (OFETs): BTCA can be used to fabricate organic field-effect transistors (OFETs), which are organic semiconductors that can function as switches and amplifiers. The conjugated structure of BTCA allows for efficient charge transport, making it a promising candidate for the development of low-cost, flexible electronic devices.

2,2'-Bithiophene-5-carboxylic acid is an organic compound characterized by its two thiophene rings linked by a carbon-carbon bond, with a carboxylic acid functional group at the 5-position. Its molecular formula is C9H6O2S2C_9H_6O_2S_2, and it has a molecular weight of approximately 210.28 g/mol. This compound exhibits unique electronic properties due to the conjugated system of π-electrons present in the thiophene rings, making it valuable in various chemical and biological applications .

Due to its functional groups:

  • Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, yielding sulfoxides or sulfones.
  • Reduction: Reduction can be performed with lithium aluminum hydride or sodium borohydride, producing thiol derivatives.
  • Substitution: Halogenation reactions can introduce halogen atoms into the thiophene rings using bromine or iodine.

These reactions are crucial for synthesizing various derivatives and intermediates for further applications.

The biological activity of 2,2'-Bithiophene-5-carboxylic acid is notable, particularly regarding its interaction with cellular processes:

  • Cellular Effects: It influences cell signaling pathways related to oxidative stress and inflammation, modulating gene expression through interactions with transcription factors.
  • Toxicity: The compound is classified as hazardous, causing skin and serious eye irritation, and may lead to respiratory issues upon exposure . Its bioavailability suggests potential impacts on cellular metabolism and enzyme activity.

Several synthesis methods exist for 2,2'-Bithiophene-5-carboxylic acid:

  • Bromination and Carboxylation: A common method involves brominating 2,2'-bithiophene followed by carboxylation, often utilizing dimethylformamide as a solvent with palladium(0) catalysts.
  • Fiesselmann Reaction: This method allows for the synthesis of substituted derivatives by closing thiophene rings efficiently .
  • Industrial Production: Large-scale synthesis typically employs optimized reaction conditions in continuous flow reactors to enhance yield and efficiency.

2,2'-Bithiophene-5-carboxylic acid finds applications across various fields:

  • Organic Electronics: Due to its electron-transporting properties, it is used in organic semiconductors and photovoltaic devices.
  • Sensors: Its ability to interact with biomolecules makes it suitable for sensor applications.
  • Pharmaceuticals: The compound's biological activity suggests potential uses in drug development targeting oxidative stress-related diseases .

Studies have demonstrated that 2,2'-Bithiophene-5-carboxylic acid interacts with various biomolecules:

  • Enzyme Modulation: It can inhibit or activate enzymes through non-covalent interactions at their active sites.
  • Gene Expression Regulation: The compound's binding to transcription factors alters gene expression patterns, impacting cellular functions significantly .

Several compounds share structural similarities with 2,2'-Bithiophene-5-carboxylic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2,5-DimethylthiopheneContains two methyl groups on the thiophene ringEnhanced solubility and stability
3,4-EthylenedioxythiopheneFeatures an ethylene dioxy groupKnown for its conductivity in organic electronics
3-Thiophenecarboxylic acidA single thiophene ring with a carboxylic acid groupSimpler structure but less electronic properties

Each of these compounds has unique features that differentiate them from 2,2'-Bithiophene-5-carboxylic acid while maintaining similar thiophene-based structures.

Crystallographic Analysis

Crystal Structure Determination Methods

The crystal structure of 2,2'-bithiophene-5-carboxylic acid has been determined through advanced X-ray diffraction techniques, providing comprehensive insights into its molecular arrangement and packing characteristics [2]. Single crystal X-ray diffraction analysis represents the primary method for elucidating the three-dimensional structure of this compound, utilizing monochromatic X-ray radiation to probe the electron density distribution within the crystalline lattice [2]. The crystallographic investigations have employed standard data collection protocols using area detector diffractometers equipped with graphite-monochromated radiation sources [8].

The structural determination process involves systematic data collection across a complete reciprocal space sphere, followed by structure solution using direct methods and subsequent refinement procedures [8]. The crystal structure analysis reveals that 2,2'-bithiophene-5-carboxylic acid adopts specific conformational arrangements that are stabilized through a combination of intramolecular and intermolecular forces [2]. The molecular geometry optimization has been validated through comparison with theoretical calculations performed at density functional theory levels [2].

In-situ Decarboxylation Phenomena

A particularly remarkable aspect of 2,2'-bithiophene-5-carboxylic acid crystallography involves the observation of in-situ decarboxylation processes during crystal formation [2]. The crystal structure of the compound has been obtained through the in-situ decarboxylation of 2,2'-bithiophene-5,5'-dicarboxylic acid during solvothermal treatment conditions [2]. This decarboxylation phenomenon represents a unique structural transformation that occurs under specific thermal and solvent conditions, leading to the selective removal of one carboxylic acid functionality while preserving the overall bithiophene framework [2].

The decarboxylation process has been characterized through systematic studies that monitor the structural changes occurring during the transformation from the dicarboxylic acid precursor to the monocarboxylic acid product [2]. These investigations have provided valuable insights into the mechanistic pathways governing the selective decarboxylation reaction and its impact on the resulting crystal structure [2].

Solid-state Intermolecular Interactions

The solid-state structure of 2,2'-bithiophene-5-carboxylic acid is characterized by extensive intermolecular interactions that govern the crystal packing arrangement [4]. Hydrogen bonding interactions play a crucial role in stabilizing the crystal structure, particularly involving the carboxylic acid functional group [4]. The carboxylic acid moiety participates in classical intermolecular hydrogen bonding patterns, typically forming dimeric arrangements through complementary hydrogen bonds between adjacent molecules [4].

The crystal structure analysis reveals the presence of multiple types of intermolecular contacts, including hydrogen bonds, π-π stacking interactions between the aromatic thiophene rings, and weaker van der Waals forces [4]. These interactions collectively contribute to the overall stability of the crystalline phase and influence the physical properties of the material [4]. The intermolecular hydrogen bonding network has been characterized through detailed geometric analysis, revealing specific donor-acceptor distances and bond angles that are consistent with strong hydrogen bonding interactions [4].

Spectroscopic Characterization

Ultraviolet-Visible Absorption Profiles

The ultraviolet-visible absorption spectroscopy of 2,2'-bithiophene-5-carboxylic acid reveals characteristic absorption bands that reflect the electronic structure and conjugation properties of the molecule [2]. The compound exhibits intense absorption in the near-ultraviolet region, with absorption maxima typically observed around 376-409 nanometers, corresponding to π-π* electronic transitions within the conjugated bithiophene system [9] [10]. These absorption features are attributed to the extended π-conjugation across the two thiophene rings and the influence of the electron-withdrawing carboxylic acid substituent [2].

The absorption spectra show well-defined vibronic structure, indicating the presence of strong electronic-vibrational coupling within the excited states [2]. The spectral profiles demonstrate significant sensitivity to solvent environment, with noticeable shifts in absorption maxima observed between solution and solid-state measurements [2]. The optical band gap, determined from the onset of the π-π* absorption peak, typically ranges from 2.62 to 2.94 electron volts, depending on the specific molecular environment and measurement conditions [9] [10].

Fluorescence Emission Characteristics

Fluorescence spectroscopy investigations of 2,2'-bithiophene-5-carboxylic acid reveal characteristic emission properties that provide insights into the excited-state behavior of the molecule [2]. The compound exhibits fluorescence emission in the blue to bluish-green spectral region when excited with appropriate wavelengths [9]. The fluorescence emission spectra typically show structured vibronic progressions, indicating well-defined excited-state geometries and strong coupling between electronic and vibrational modes [2].

The emission characteristics demonstrate notable Stokes shifts between absorption and emission maxima, reflecting structural relaxation processes in the excited state [10]. Quantum yield measurements indicate moderate to high fluorescence efficiency, with values dependent on the specific environmental conditions and presence of potential quenching mechanisms [10]. The fluorescence properties have been studied in both solution and solid-state environments, revealing distinct differences in emission intensity and spectral position that reflect the influence of intermolecular interactions and crystal packing effects [2].

Vibrational Spectroscopic Features

The vibrational spectroscopic analysis of 2,2'-bithiophene-5-carboxylic acid has been comprehensively investigated using Fourier transform infrared and Raman spectroscopy techniques [17]. The infrared spectrum exhibits characteristic absorption bands that can be systematically assigned to specific vibrational modes within the molecule [17]. The carboxylic acid functionality displays characteristic stretching vibrations, with the carbonyl stretch typically observed around 1669-1673 wavenumbers, reflecting the influence of conjugation with the thiophene ring system [17] [11].

The thiophene ring vibrational modes are clearly identifiable in both infrared and Raman spectra, with carbon-carbon stretching vibrations appearing in the range of 1400-1600 wavenumbers [17] [18]. The carbon-hydrogen stretching modes of the thiophene rings are observed in the region around 3000-3200 wavenumbers, while the carbon-sulfur stretching vibrations appear at lower frequencies around 600-850 wavenumbers [17]. Detailed vibrational assignments have been supported by density functional theory calculations, providing a comprehensive understanding of the normal mode descriptions and their corresponding potential energy distributions [17].

Vibrational ModeFrequency (cm⁻¹)AssignmentIntensity
O-H stretch3562ν(OH)Weak
C-H stretch3097-3117ν(CH) aromaticWeak
C=O stretch1669ν(C=O)Very strong
C=C stretch1526-1530ν(CC) ringStrong
C-O stretch1432ν(C-O)Strong
C-H bend1283-1105δ(CH) in-planeMedium
C-S stretch647-852ν(C-S)Medium

Electronic Properties

π-Conjugation Effects

The π-conjugation system in 2,2'-bithiophene-5-carboxylic acid represents a fundamental aspect of its electronic structure, significantly influencing its optical and electronic properties [2]. The extended π-electron delocalization across the two thiophene rings creates a conjugated pathway that facilitates electron mobility and determines the electronic absorption characteristics [28]. The conjugation effects are particularly pronounced due to the planar arrangement of the bithiophene system, which allows for optimal orbital overlap between adjacent aromatic units [2].

The presence of the carboxylic acid substituent introduces electron-withdrawing character to the conjugated system, modifying the electron density distribution and affecting the overall electronic properties [28]. This substitution pattern results in polarization of the π-electron system, with implications for charge transport and optical behavior [31]. The conjugation effects have been quantified through theoretical calculations that reveal the extent of electron delocalization and the influence of substituent effects on the molecular orbital energies [2].

Electron Density Distribution

The electron density distribution in 2,2'-bithiophene-5-carboxylic acid has been characterized through theoretical calculations and experimental charge density studies [28]. The distribution reveals significant polarization effects arising from the electron-withdrawing nature of the carboxylic acid group, which depletes electron density from the thiophene rings [28]. This redistribution of charge affects the reactivity patterns and interaction capabilities of the molecule [28].

Detailed analysis of the electron density maps shows regions of enhanced and depleted electron density, providing insights into the preferred sites for electrophilic and nucleophilic interactions [28]. The sulfur atoms in the thiophene rings exhibit characteristic electron density features that reflect their role in the aromatic π-system [28]. The carboxylic acid functionality displays typical charge distribution patterns associated with the polar carbon-oxygen bonds and the acidic hydrogen atom [28].

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis of 2,2'-bithiophene-5-carboxylic acid provides crucial insights into its electronic structure and reactivity characteristics [17] [28]. The highest occupied molecular orbital is primarily localized on the bithiophene π-system, with significant contributions from the sulfur and carbon atoms of the thiophene rings [17] [28]. The lowest unoccupied molecular orbital shows similar localization patterns but with enhanced contribution from the electron-withdrawing carboxylic acid substituent [17] [28].

The energy gap between the highest occupied and lowest unoccupied molecular orbitals, calculated through density functional theory methods, typically ranges from 2.6 to 3.0 electron volts [28] [32]. This energy gap is consistent with the observed optical absorption characteristics and provides insights into the electronic conductivity and charge transport properties [28]. The frontier orbital energies and their spatial distributions have been correlated with experimental measurements to validate theoretical predictions and understand structure-property relationships [17] [28].

Orbital TypeEnergy (eV)CharacterLocalization
HOMO-5.0 to -5.4π-bondingBithiophene system
LUMO-3.3 to -3.9π*-antibondingExtended conjugation
Energy Gap2.6 to 3.0HOMO-LUMOπ-π* transition

Thermal Behavior

Melting Point Determination

The melting point of 2,2'-bithiophene-5-carboxylic acid represents a fundamental physical property that reflects the strength of intermolecular interactions in the crystalline state [20] [22]. Differential scanning calorimetry measurements have been employed to accurately determine the melting point, which typically occurs in the temperature range of 126-141 degrees Celsius for related thiophene carboxylic acid derivatives [20] [21] [22]. The melting point determination requires careful experimental protocols to ensure accurate temperature calibration and appropriate heating rates [22].

The melting behavior exhibits characteristics typical of organic crystalline materials, with a well-defined endothermic transition corresponding to the crystal-to-liquid phase change [22]. The enthalpy of fusion associated with this transition provides insights into the strength of the intermolecular forces stabilizing the crystal structure [22]. Variations in melting point can be attributed to differences in crystal packing arrangements and the specific patterns of hydrogen bonding interactions [22].

Thermal Stability Parameters

Thermal stability analysis of 2,2'-bithiophene-5-carboxylic acid has been conducted using thermogravimetric analysis techniques to characterize the decomposition behavior under controlled heating conditions [20] [25]. The compound demonstrates reasonable thermal stability, with decomposition onset temperatures typically occurring above 400 degrees Celsius under nitrogen atmosphere [27]. The thermal decomposition process involves multiple stages, reflecting the sequential breakdown of different molecular components [20].

The primary decomposition pathway involves the loss of the carboxylic acid functionality, followed by degradation of the thiophene ring system [20]. Thermal analysis reveals that the compound remains stable under normal handling and storage conditions, with no significant mass loss observed at temperatures below 200 degrees Celsius [20]. The decomposition products include carbon oxides and sulfur-containing species, consistent with the molecular composition of the starting material [20] [23].

Temperature Range (°C)Mass Loss (%)ProcessProducts
25-200<1DehydrationWater vapor
200-4002-5Initial decompositionVolatile organics
400-60060-80Main decompositionCO₂, SO₂, organics
>60010-20CarbonizationCarbon residue

Bromination-Carboxylation Sequences

The bromination-carboxylation approach represents one of the most widely employed synthetic strategies for accessing 2,2'-Bithiophene-5-carboxylic acid [1] [2] [3]. This methodology involves the selective introduction of bromine substituents followed by carboxylation reactions to install the carboxylic acid functionality.

The n-butyllithium/bromine sequence demonstrates exceptional efficiency, achieving yields of 93% under cryogenic conditions [1]. This method requires precise temperature control at -78°C to 0°C in tetrahydrofuran solvent, with reaction times ranging from 0.5 to 5 hours. The high selectivity observed results from the kinetic control achieved at low temperatures, preventing over-bromination and maintaining regioselectivity.

N-Bromosuccinimide (NBS) methodologies offer moderate temperature alternatives, operating effectively at 0°C to 25°C [4]. These protocols typically employ dimethylformamide or dichloromethane as solvents and achieve yields of 80-90% over extended reaction periods of 2-24 hours. The NBS approach provides excellent functional group tolerance and simplified handling compared to elemental bromine.

Advanced microreactor technology has revolutionized bromination efficiency, enabling complete reactions in less than one second [3]. Solvent-free continuous bromination using pure bromine achieves yields of 77-86% with unprecedented space-time yields, representing order-of-magnitude improvements over traditional batch processing.

MethodTemperature (°C)SolventYield (%)Reaction TimeReference
N-Butyllithium/Bromine-78 to 0THF930.5-5 h [1]
N-Bromosuccinimide (NBS)0 to 25DMF/DCM80-902-24 h [4]
Bromine/Acetic acid0 to 5Chloroform801-6 h [2]
Electrochemical bromination25Acetonitrile75-852-4 hLiterature
Direct bromination with Br225 to 60Solvent-free77-86< 1 s (microreactor) [3]

Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed cross-coupling reactions provide versatile platforms for constructing bithiophene frameworks with precise regiochemical control [5] [6] [7]. These methodologies leverage the unique reactivity of organometallic intermediates to form carbon-carbon bonds under mild conditions.

The Pd(PPh3)2Cl2/K2CO3 system exhibits superior performance in aqueous dimethoxyethane mixtures, delivering yields of 85-95% at temperatures of 80-100°C [5]. This catalyst combination demonstrates excellent tolerance for various functional groups while maintaining high coupling efficiency. The presence of water facilitates base solubility and enhances reaction rates through improved mass transfer.

Unsymmetrical homocoupling strategies using palladium catalysis represent groundbreaking developments in bithiophene synthesis [6]. The carbon-sulfur bond activation approach enables novel coupling patterns through cooperative functional group interactions, opening unprecedented synthetic pathways for complex bithiophene architectures.

Microwave-assisted protocols significantly reduce reaction times while maintaining high yields [8]. These methods combine palladium catalysis with dielectric heating to achieve rapid coupling reactions, particularly beneficial for substrate scope expansion and process intensification.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh3)2Cl2/K2CO3K2CO3DME/H2O80-10085-95 [5]
Pd(OAc)2/PPh3K3PO4Toluene11070-85 [7]
PdCl2(dppf)/Cs2CO3Cs2CO3Dioxane10080-90 [8]
Pd(PPh3)4/Na2CO3Na2CO3DMF9075-88 [9]
Pd(dba)2/P(t-Bu)3KOHTHF8082-92 [6]

Fiesselmann Thiophene Ring Closure

The Fiesselmann thiophene synthesis represents a powerful ring-forming strategy for accessing substituted thiophene carboxylic acids through cyclization of functionalized alkynes [10] [11] [12]. This methodology enables the construction of complex thiophene architectures with excellent regiocontrol.

The classical Fiesselmann approach involves condensation of acetylenic esters with thioglycolic acid under basic conditions [10]. Potassium hydroxide in alcoholic solvents facilitates the cyclization at temperatures of 60-80°C, producing 3-hydroxy-2-thiophenecarboxylic acid derivatives in yields of 70-85%. The mechanism proceeds through consecutive nucleophilic additions followed by intramolecular cyclization and elimination sequences.

Modern variations employ ynone substrates with thioglycolic acid esters, achieving improved yields of 75-90% under optimized conditions [13]. Sodium ethoxide serves as an effective base for promoting the cyclization, while elevated temperatures of 80-100°C accelerate the reaction. This approach provides access to substituted bithiophene carboxylates with diverse substitution patterns.

Specialized applications include nitrile-containing alkynes for accessing 3-aminothiophenes [14] and aromatic acetylenic esters for aryl-substituted derivatives [11]. These methods expand the synthetic utility of the Fiesselmann reaction beyond simple carboxylic acid formation.

Starting MaterialBaseTemperature (°C)Yield (%)Product TypeReference
Acetylenic ester + thioglycolic acidKOH60-8070-853-Hydroxy-2-thiophenecarboxylic acid [10]
Ynone + thioglycolic acid esterNaOEt80-10075-90Substituted bithiophene carboxylates [13]
Cyclic β-ketoester + thioglycolic acidKOH/EtOH100-12080-92Cyclic thiophene derivatives [12]
Nitrile-containing alkyne + thioglycolic acidNa alcoholate80-12065-803-Aminothiophenes [14]
Aromatic acetylenic ester + thioglycolic acidK2CO3100-14070-88Aryl-substituted thiophenes [11]

Reaction Optimization Parameters

Solvent Effects

Solvent selection critically influences reaction outcomes in 2,2'-Bithiophene-5-carboxylic acid synthesis, affecting yield, selectivity, and catalyst performance [9] [15] [16]. The solvent medium impacts substrate solubility, catalyst stability, and mass transfer rates.

Polar aprotic solvents such as tetrahydrofuran and 1,4-dioxane demonstrate exceptional performance, achieving yield enhancements of 85-95% with excellent catalyst compatibility [9]. These solvents provide optimal solvation for both organic substrates and inorganic bases while maintaining thermal stability across wide temperature ranges.

High-polarity solvents including dimethylformamide and dimethyl sulfoxide offer good yields of 75-90% but require elevated temperatures for optimal performance [15]. The enhanced polarity facilitates ionic intermediate stabilization while potentially complicating product isolation procedures.

Ionic liquids represent innovative solvent alternatives, providing yield enhancements of 82-95% with excellent catalyst recyclability [15]. These designer solvents enable precise tuning of reaction environments while supporting green chemistry principles through solvent reuse.

Solvent-free conditions emerge as the most sustainable approach, achieving remarkable yields of 90-98% while eliminating waste streams [16] [17]. These methodologies rely on solid-state mixing or neat reaction conditions, significantly improving atom economy and environmental profiles.

SolventPolarityYield Enhancement (%)Catalyst CompatibilityTemperature Range (°C)Reference
Tetrahydrofuran (THF)Moderate85-95Excellent-78 to 100 [2] [18]
N,N-Dimethylformamide (DMF)High80-90Good80 to 150 [19] [15]
Dimethyl sulfoxide (DMSO)High75-85Good100 to 180 [9]
1,4-DioxaneModerate88-92Excellent80 to 120 [9]
TolueneLow70-80Moderate80 to 110 [19]
DichloromethaneLow75-85Good0 to 80 [20]
Ionic Liquids (ILs)Variable82-95Excellent100 to 200 [15]
Solvent-free conditionsN/A90-98Variable120 to 300 [16] [17]

Catalyst Selection Criteria

Catalyst choice fundamentally determines reaction efficiency, selectivity, and economic viability in 2,2'-Bithiophene-5-carboxylic acid synthesis [5] [21] [17]. The optimal catalyst balances activity, selectivity, cost, and recyclability considerations.

Palladium(0) complexes provide the highest activity levels with excellent selectivity, requiring low loadings of 1-5 mol% [5] [6] [7]. However, the high cost of palladium and difficult recovery limit their application to high-value syntheses. These catalysts excel in cross-coupling reactions under mild conditions.

Heterogeneous catalysts offer significant advantages in terms of recovery and reuse, though activity levels vary depending on support and preparation methods [21]. These systems enable simplified work-up procedures and potential continuous processing applications.

Organocatalysts represent emerging alternatives with low cost and easy recovery, though typically requiring higher loadings of 10-30 mol% [17]. These systems align with green chemistry principles while providing good selectivity for specialized transformations.

Iron-based catalysts provide sustainable alternatives to precious metals, offering moderate activity at low cost with good selectivity [22]. These systems show particular promise for large-scale applications where catalyst cost significantly impacts process economics.

Catalyst TypeActivity LevelSelectivityLoading (mol%)Cost FactorRecovery/ReuseReference
Palladium(0) complexesHighExcellent1-5HighDifficult [5] [6] [7]
Palladium(II) saltsModerateGood2-10HighDifficult [8] [19]
Nickel catalystsModerateGood5-15ModerateModerate [18]
Copper catalystsLow-ModerateModerate10-20LowEasy [5]
Iron-based catalystsModerateGood5-15LowModerate [22]
Heterogeneous catalystsVariableVariable1-10VariableEasy [21]
Lewis acidsHighExcellent10-50ModerateModerate [23]
OrganocatalystsLow-ModerateGood10-30LowEasy [17]

Temperature and Pressure Considerations

Temperature and pressure optimization significantly impacts reaction kinetics, selectivity, and process feasibility [24] [25] [26]. These parameters require careful balancing to achieve optimal performance while maintaining practical operation.

Low-temperature conditions (-78°C) provide excellent selectivity for sensitive transformations but require energy-intensive cooling systems [1] [2]. These conditions prove essential for lithiation reactions where high selectivity outweighs energy costs.

Moderate temperatures (80-120°C) offer optimal compromises between reaction rate and selectivity for most catalytic processes [19] [9]. These conditions align with standard industrial heating capabilities while maintaining good process control.

High-temperature conditions (150-300°C) accelerate reaction rates but may compromise selectivity [27] [28]. These conditions prove necessary for thermal cyclization reactions and industrial processes prioritizing throughput over selectivity.

Pressure effects demonstrate complex relationships with reaction outcomes [24] [26]. Low pressures enhance certain addition reactions while elevated pressures facilitate carbon dioxide incorporation and specialized processes [29].

ParameterEffect on Reaction RateSelectivity ImpactEnergy RequirementsIndustrial FeasibilityTypical ApplicationsReference
Low Temperature (-78°C)SlowHighHigh (cooling)LimitedLithiation reactions [1] [2]
Room Temperature (25°C)ModerateGoodLowExcellentAmbient coupling reactions [3] [7]
Moderate Temperature (80-120°C)FastModerateModerateGoodCatalytic processes [19] [9]
High Temperature (150-300°C)Very FastVariableHigh (heating)ModerateThermal cyclizations [27] [28]
Atmospheric PressureBaselineBaselineLowExcellentStandard operationsGeneral
Reduced Pressure (0.1-0.5 bar)ReducedEnhancedModerate (vacuum)GoodDistillations [27]
Elevated Pressure (5-20 bar)EnhancedVariableModerateGoodCO2 incorporation [29]
High Pressure (>50 bar)Significantly EnhancedReducedHighLimitedSpecialized processes [25]

Industrial Production Methodologies

Scalable Synthesis Protocols

Industrial-scale production of 2,2'-Bithiophene-5-carboxylic acid requires robust methodologies that maintain efficiency while accommodating large-scale operational constraints [27] [30] [31]. The selection of appropriate protocols depends on production volume, quality requirements, and economic considerations.

Batch processing remains the most common approach for moderate-scale production (1-1000 kg), offering low capital investment and operational simplicity [27] [32]. These systems typically achieve yields of 75-85% with straightforward implementation in existing facilities. However, poor heat transfer efficiency and moderate process efficiency limit their application to specialized or low-volume products.

Semi-continuous processing provides enhanced control and efficiency for medium-scale applications (10-5000 kg) [30]. These hybrid systems combine batch and continuous elements to achieve yields of 80-90% while maintaining moderate capital requirements. The improved process control enables better quality consistency and reduced cycle times.

Continuous flow synthesis represents the state-of-the-art approach for high-efficiency production [19] [33]. These systems achieve yields of 85-95% with excellent heat transfer characteristics, though requiring substantial capital investment and operational expertise. The enhanced mixing and precise residence time control enable superior product quality and consistency.

Microreactor technology offers unparalleled control and efficiency for specialized applications [3]. Despite very high capital costs and operational complexity, these systems achieve yields of 90-98% with exceptional process intensification. The precise control capabilities enable access to previously challenging chemistries.

Protocol TypeScale RangeTypical Yield (%)Process EfficiencyCapital InvestmentOperational ComplexityHeat Transfer EfficiencyReference
Batch Processing1-1000 kg75-85ModerateLowLowPoor [27] [32]
Semi-continuous Processing10-5000 kg80-90GoodModerateModerateModerate [30]
Continuous Flow Synthesis0.1-100 kg/h85-95HighHighHighExcellent [19] [33]
Microreactor Technology0.01-10 kg/h90-98Very HighVery HighVery HighExcellent [3]
Packed-bed Reactors1-500 kg/h88-94HighHighModerateGood [19]
Stirred Tank Reactors50-10000 kg70-85ModerateLowLowPoor [31]
Tubular Reactors1-200 kg/h85-92HighModerateModerateGood [34]
Oscillatory Baffled Reactors10-2000 kg82-90GoodModerateModerateExcellent [35]

Continuous Flow Reactor Applications

Continuous flow reactors provide transformative capabilities for 2,2'-Bithiophene-5-carboxylic acid production through enhanced mixing, precise temperature control, and improved safety profiles [19] [33] [34]. These systems enable process intensification while maintaining high product quality.

Packed-bed reactors with potassium carbonate demonstrate excellent scalability with residence times of 30-60 minutes [19]. These systems achieve 90% yields with straightforward scale-up characteristics and excellent temperature control. The solid base integration simplifies separation procedures while maintaining consistent reaction conditions.

Microfluidic channels provide unprecedented precision with residence times of 1-10 seconds [3]. These systems achieve remarkable yields of 95-98% through precise mixing and temperature control, though limited to lower throughput applications. The excellent pressure ratings enable exploration of high-pressure reaction conditions.

Coil reactors offer practical compromises between control and throughput [34]. With residence times of 5-120 minutes and yields of 85-92%, these systems provide good performance with moderate complexity. The simple design facilitates maintenance and cleaning procedures.

Photochemical flow reactors enable unique chemistries through controlled light irradiation [36]. These systems achieve yields of 85-95% for light-driven processes while providing excellent temperature control and safety characteristics. The precise light penetration enables previously inaccessible synthetic pathways.

Reactor DesignResidence TimeTemperature ControlPressure Rating (bar)Yield (%)Productivity (g/h)Key AdvantagesReference
Packed-bed with K2CO330-60 minExcellent1-109050-500Easy scale-up [19]
Microfluidic channels1-10 sExcellent1-5095-981-50Precise control [3]
Coil reactors5-120 minGood1-2085-92100-2000Simplicity [34]
T-junction mixers0.1-5 sModerate1-10080-9510-200Fast mixing [3]
Membrane reactors10-180 minGood1-3088-94200-1500Separation integration [33]
Photochemical flow reactors1-30 minExcellent1-585-9520-300Light penetration [36]
Tubular glass reactors2-60 minGood1-1582-90100-800Chemical compatibility [33]
Steel coil reactors15-300 minModerate1-10078-88500-5000High throughput [35]

Process Efficiency Enhancements

Process efficiency enhancements represent critical opportunities for improving the economic and environmental performance of 2,2'-Bithiophene-5-carboxylic acid production [17] [37] [16]. These strategies address waste reduction, energy optimization, and resource utilization.

Solvent recycling provides immediate efficiency gains of 15-30% through distillation and extraction systems [17]. These implementations require minimal capital investment with payback periods of 1-2 years while achieving moderate environmental impact reductions. The straightforward technology enables rapid implementation in existing facilities.

Catalyst recovery offers substantial efficiency improvements of 20-40% through filtration and precipitation techniques [21]. These systems provide significant cost reductions of 15-35% while substantially reducing environmental impact. The moderate implementation complexity requires 2-3 years for payback but provides ongoing operational benefits.

Heat integration achieves efficiency gains of 25-45% through systematic heat exchanger networks [35]. These implementations provide cost reductions of 20-40% with moderate environmental benefits and practical payback periods of 1-3 years. The integration requires systematic analysis but provides substantial ongoing benefits.

Process intensification through microreactor technology delivers the highest efficiency gains of 40-80% [19]. Despite high implementation complexity and extended payback periods of 3-7 years, these systems provide transformative cost reductions of 30-60% with significant environmental benefits.

Green chemistry principles implementation achieves efficiency gains of 25-70% through renewable feedstock utilization [16]. These approaches provide substantial cost reductions of 20-45% with major environmental impact improvements, though implementation complexity varies significantly depending on the specific approach.

Enhancement StrategyImplementation MethodEfficiency Gain (%)Cost Reduction (%)Environmental ImpactImplementation ComplexityPayback Period (years)Reference
Solvent recyclingDistillation/extraction15-3010-20Moderate reductionLow1-2 [17]
Catalyst recoveryFiltration/precipitation20-4015-35Significant reductionModerate2-3 [21]
Heat integrationHeat exchangers25-4520-40Moderate reductionModerate1-3 [35]
Waste minimizationAtom economy optimization30-6025-50Major reductionHigh2-5 [37]
Process intensificationMicroreactor technology40-8030-60Significant reductionHigh3-7 [19]
Real-time monitoringInline spectroscopy10-255-15Minor reductionModerate1-2 [38]
Quality by designStatistical optimization20-5015-30Moderate reductionModerate1-4 [29]
Green chemistry principlesRenewable feedstocks25-7020-45Major reductionVariable2-6 [16]

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2060-55-1

Wikipedia

2,2'-Bithiophene-5-carboxylic acid

Dates

Last modified: 08-15-2023

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